molecular formula C16H17N3O4 B2375155 (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide CAS No. 391884-91-6

(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2375155
CAS RN: 391884-91-6
M. Wt: 315.329
InChI Key: MQONFGCZDCYSDH-VCHYOVAHSA-N
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Description

(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

Research has shown that compounds with structures similar to "(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide" can be synthesized and used as precursors for the formation of various heterocyclic compounds. For instance, a study by Soliman et al. (2022) discussed the synthesis of a series of 2-arylmethylene-4-[4-methoxy-3-methylphenyl]-4-oxobutanhydrazides, which were then used to generate a variety of heterocyclic compounds such as 3(2H)-pyridazinones, N-amino-2(3H)-pyrrolones, and 1H-pyrazol-3(2H)-ones through cyclization reactions (Soliman, El-Ganainy, Hassanien, & Mahmoud, 2022). This illustrates the potential of such compounds in synthesizing new heterocyclic structures that might have applications in various fields, including pharmaceuticals and materials science.

Crystal Structure Analysis

Another application can be found in the study of crystal structures and the formation of co-crystals. For example, Karmakar et al. (2009) conducted a structural study on co-crystals and a salt of quinoline derivatives having an amide bond, which is a functional group present in "(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide" (Karmakar, Kalita, & Baruah, 2009). Such studies are crucial for understanding molecular interactions, which can inform the development of new materials and drugs.

Potential in Drug Development

Compounds with similar functional groups and structures may also have potential applications in drug development. For instance, derivatives of 1,2,5-oxadiazole 2-oxides, which share some structural similarities with the target compound, have been considered promising candidates for the treatment of neglected diseases. A study by Epishina et al. (2022) described the synthesis of functionally substituted furoxans bearing hydrazone functionality, highlighting their potential in pharmaceutical research (Epishina, Kulikov, & Fershtat, 2022).

properties

IUPAC Name

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-22-13-6-4-12(5-7-13)9-15(20)17-11-16(21)19-18-10-14-3-2-8-23-14/h2-8,10H,9,11H2,1H3,(H,17,20)(H,19,21)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQONFGCZDCYSDH-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(=O)NN=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC(=O)NCC(=O)N/N=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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